molecular formula C8H11NO3S B3051910 Benzenesulfonic acid, 3-amino-4-ethyl- CAS No. 3694-83-5

Benzenesulfonic acid, 3-amino-4-ethyl-

Cat. No. B3051910
CAS RN: 3694-83-5
M. Wt: 201.25 g/mol
InChI Key: CORQIZCSHKRWRQ-UHFFFAOYSA-N
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Description

Benzenesulfonic acid is an organosulfur compound with the formula C6H6O3S . It is the simplest aromatic sulfonic acid and forms white deliquescent sheet crystals or a white waxy solid that is soluble in water and ethanol . It is often stored in the form of alkali metal salts .


Synthesis Analysis

Benzenesulfonic acid is prepared from the sulfonation of benzene using concentrated sulfuric acid . This conversion illustrates aromatic sulfonation, which has been called "one of the most important reactions in industrial organic chemistry" .


Molecular Structure Analysis

The molecular structure of benzenesulfonic acid can be represented by the formula C6H6O3S . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

Benzenesulfonic acid exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220 °C .


Physical And Chemical Properties Analysis

Benzenesulfonic acid is a colorless crystalline solid with a density of 1.32 g/cm3 at 47 °C . It has a melting point of 44 °C (hydrate) and 51 °C (anhydrous), and a boiling point of 190 °C . It is soluble in water and alcohol, but insoluble in non-polar solvents .

Scientific Research Applications

Scientific Research Applications

1. Advanced Materials and Chemical Synthesis

Research in materials science and chemical synthesis often explores compounds with similar structures to "Benzenesulfonic acid, 3-amino-4-ethyl-" for their potential applications. For instance, poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS) has been extensively studied for its thermoelectric properties and applications in organic electronics, highlighting the importance of sulfonic acid derivatives in developing advanced functional materials (Zhengyou Zhu et al., 2017).

2. Environmental and Water Treatment Studies

Sulfonic acid derivatives play a crucial role in environmental chemistry, particularly in the degradation of pollutants and water treatment processes. For example, advanced oxidation processes (AOPs) utilizing similar chemical frameworks have been reviewed for their efficiency in degrading acetaminophen from water, showcasing the environmental applications of such compounds (Mohammad Qutob et al., 2022).

3. Supramolecular Chemistry and Self-Assembly

The study of benzene-1,3,5-tricarboxamide, a compound related in structural theme to benzenesulfonic acids, provides insights into the self-assembly and supramolecular interactions of organic molecules. Such research underlines the utility of aromatic compounds in nanotechnology, polymer science, and biomedical applications, demonstrating the versatility of these molecular frameworks (S. Cantekin et al., 2012).

Mechanism of Action

To produce benzenesulfonic acid from benzene, fuming sulfuric acid and sulfur trioxide are added . The sulfur in sulfur trioxide is electrophilic because the oxygens pull electrons away from it because oxygen is very electronegative . The benzene reacts with the sulfur of sulfur trioxide to form the sigma complex . A subsequent proton transfer occurs to produce benzenesulfonic acid .

Safety and Hazards

Benzenesulfonic acid is classified as having acute toxicity, oral (Category 4), H302, skin corrosion (Category 1B), H314, and serious eye damage (Category 1), H318 . It is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink or smoke when using this product .

Future Directions

Functionalized organophosphorus derivatives of benzenesulfonic acids including P–C–N moieties are being studied for their potential as complicated organosulfur and organophosphorus biomimetics of amino acids and promising polydentate ligands . These compounds with non-hydrolyzable P–C bonds interfere with various enzymatic processes and possess the antibacterial, antiviral, antibiotic, pesticidal, antitumor, and enzyme inhibitory properties .

properties

IUPAC Name

3-amino-4-ethylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-2-6-3-4-7(5-8(6)9)13(10,11)12/h3-5H,2,9H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORQIZCSHKRWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)S(=O)(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063140
Record name Benzenesulfonic acid, 3-amino-4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1063140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonic acid, 3-amino-4-ethyl-

CAS RN

3694-83-5
Record name 3-Amino-4-ethylbenzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3694-83-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonic acid, 3-amino-4-ethyl-
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Record name Benzenesulfonic acid, 3-amino-4-ethyl-
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Record name Benzenesulfonic acid, 3-amino-4-ethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-4-ethylbenzenesulphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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